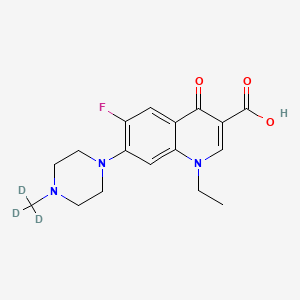
2'-Deoxycytidine-5'-diphosphate (trisodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxycytidine-5’-diphosphate (trisodium) is a nucleoside diphosphate that plays a crucial role in DNA biosynthesis and reverse transcription. It is an endogenous metabolite with the molecular formula C9H12N3Na3O10P2 and a molecular weight of 453.12 g/mol . This compound is used as a substrate for CDP (nucleoside diphosphate) kinase to produce 2’-deoxycytidine-5’-triphosphate, which is essential for DNA synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2’-Deoxycytidine-5’-diphosphate (trisodium) is typically synthesized through the reaction of deoxycytidine with trisodium phosphate. The process involves dissolving deoxycytidine in water to form a solution, followed by the addition of trisodium phosphate at room temperature. The reaction mixture is then stirred for several hours, resulting in the formation of 2’-deoxycytidine-5’-diphosphate (trisodium) as a white crystalline powder .
Industrial Production Methods
The industrial production of 2’-Deoxycytidine-5’-diphosphate (trisodium) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through filtration and crystallization processes to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxycytidine-5’-diphosphate (trisodium) undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form 2’-deoxycytidine-5’-triphosphate.
Hydrolysis: It can be hydrolyzed to form deoxycytidine and inorganic phosphate.
Common Reagents and Conditions
Phosphorylation: This reaction typically requires nucleoside diphosphate kinase and ATP as a phosphate donor.
Hydrolysis: This reaction can occur under acidic or enzymatic conditions.
Major Products
Phosphorylation: The major product is 2’-deoxycytidine-5’-triphosphate.
Hydrolysis: The major products are deoxycytidine and inorganic phosphate.
Applications De Recherche Scientifique
2’-Deoxycytidine-5’-diphosphate (trisodium) has several scientific research applications, including:
DNA Biosynthesis: It serves as a substrate for the synthesis of 2’-deoxycytidine-5’-triphosphate, which is essential for DNA replication and repair.
Reverse Transcription: It is used in reverse transcription processes to synthesize complementary DNA from RNA templates.
Biochemical Studies: It is utilized in studies involving nucleotide metabolism and enzymatic reactions.
Medical Research: It is used in research related to genetic disorders and cancer, where DNA synthesis and repair mechanisms are of interest.
Mécanisme D'action
2’-Deoxycytidine-5’-diphosphate (trisodium) exerts its effects by serving as a substrate for nucleoside diphosphate kinase. This enzyme catalyzes the transfer of a phosphate group from ATP to 2’-deoxycytidine-5’-diphosphate, forming 2’-deoxycytidine-5’-triphosphate. This triphosphate is then incorporated into DNA during replication and repair processes . The molecular targets involved in this pathway include DNA polymerases and reverse transcriptases .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxycytidine-5’-triphosphate (disodium): This compound is similar in structure but contains an additional phosphate group.
Cytidine-5’-diphosphate (trisodium): This compound is similar but contains a ribose sugar instead of deoxyribose.
Uniqueness
2’-Deoxycytidine-5’-diphosphate (trisodium) is unique due to its specific role in DNA biosynthesis and reverse transcription. Its ability to be phosphorylated to form 2’-deoxycytidine-5’-triphosphate makes it a critical component in genetic research and medical studies .
Propriétés
Formule moléculaire |
C9H12N3Na3O10P2 |
|---|---|
Poids moléculaire |
453.12 g/mol |
Nom IUPAC |
trisodium;[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-imino-2-oxidopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O10P2.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |
Clé InChI |
SXMDNHAPEVRFNF-MILVPLDLSA-K |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=N)N=C2[O-])COP(=O)(O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
SMILES canonique |
C1C(C(OC1N2C=CC(=N)N=C2[O-])COP(=O)(O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)







![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)
